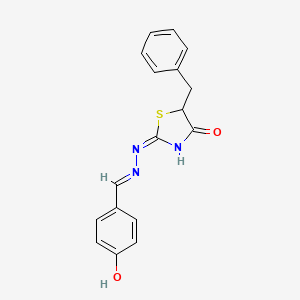

(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one

Description

Structural Significance of Thiazolidin-4-one Core in Bioactive Compounds

The thiazolidin-4-one core represents a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring containing a sulfur atom at position 1, nitrogen at position 3, and a carbonyl group at position 4. This arrangement creates a unique electronic environment that facilitates specific molecular interactions with biological targets. The carbonyl group at position 4 serves as both a hydrogen bond acceptor and participates in various electrophilic interactions, while the nitrogen atom can function as a hydrogen bond donor when unsubstituted. The sulfur atom contributes to the overall lipophilicity of the molecule and can participate in favorable interactions with hydrophobic regions of protein targets.

Structure-activity relationship studies have revealed that modifications at different positions of the thiazolidin-4-one ring can dramatically influence biological activity. The introduction of 5-alkylidene chains to the thiazolidin-4-one ring has been shown to provide compounds with good antibiofilm activity against Candida albicans, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas aeruginosa. The presence of arylidene moieties at position 5 has been particularly effective in enhancing antimicrobial properties, with several derivatives demonstrating significant activity against both gram-positive and gram-negative bacteria. The substitution pattern at position 2 also plays a crucial role, with studies showing that 2-aryl substitutions can enhance selectivity and potency against specific microbial targets.

The molecular geometry of the thiazolidin-4-one core contributes significantly to its bioactivity. Quantum chemical calculations and crystallographic studies have provided insights into the preferred conformations and electronic distributions within these molecules. The planar nature of the heterocyclic ring allows for effective stacking interactions with aromatic amino acids in protein binding sites, while the specific positioning of heteroatoms creates directional hydrogen bonding opportunities. The carbonyl oxygen at position 4 has been identified as a key pharmacophore element, participating in crucial interactions with active site residues in various enzymatic targets.

Recent molecular docking studies have elucidated the mechanisms by which thiazolidin-4-one derivatives interact with key mycobacterial targets including InhA, MmpL3, and DNA gyrase. These interactions are facilitated by the unique structural features of the thiazolidin-4-one core, which can adopt conformations that complement the binding sites of these essential enzymes. The structural significance extends beyond simple binding affinity, as the core scaffold can influence the overall pharmacokinetic properties of derivatives, including membrane permeability, metabolic stability, and tissue distribution patterns.

Role of Hydrazone Moieties in Enhancing Pharmacological Properties

Hydrazone moieties, characterized by the presence of the carbon-nitrogen-nitrogen functional group arrangement, represent another privileged structure in medicinal chemistry with well-documented biological activities. These compounds possess diverse pharmacological properties including antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, analgesic, antiplatelet, antimalarial, anticancer, antifungal, antitubercular, antiviral, and cardioprotective activities. The structural versatility of hydrazones allows for the incorporation of various substitution patterns that can modulate biological activity and selectivity toward specific therapeutic targets.

The pharmacological significance of hydrazone moieties stems from their unique electronic properties and ability to form stable complexes with metal ions and proteins. The nitrogen atoms in hydrazones are nucleophilic, while the carbon atom exhibits both electrophilic and nucleophilic characteristics. This dual reactivity enables hydrazones to participate in diverse chemical and biological interactions. The alpha-hydrogen of hydrazones demonstrates enhanced acidity compared to ketones, which can influence their binding interactions with biological targets. The combination of hydrazone functionality with other pharmacophores, such as the thiazolidin-4-one core, leads to compounds with unique physical and chemical characteristics that often result in enhanced biological activity.

Recent research has demonstrated that hydrazone derivatives exhibit significant anti-inflammatory and analgesic properties in preclinical models. Studies using carrageenan-induced paw edema models have shown that specific hydrazone compounds can produce dose-dependent anti-inflammatory effects, with some derivatives showing significant edema reductions at multiple time points. The analgesic properties of hydrazones have been evaluated using formalin, tail flick, and paw withdrawal tests, revealing that structural modifications can enhance efficacy for broader therapeutic applications. These findings underscore the potential of hydrazone moieties as valuable structural elements in the development of anti-inflammatory and analgesic agents.

The integration of hydrazone moieties with thiazolidin-4-one cores creates hybrid molecules with enhanced pharmacological profiles. Studies have shown that hydrazono-thiazolidin-4-one derivatives exhibit potent anti-human immunodeficiency virus and anti-tubercular activities. The synergistic effects observed in these hybrid structures suggest that the combination of these two pharmacophores creates molecules with superior binding affinity and selectivity compared to their individual components. Molecular docking studies have revealed that hydrazono-thiazolidin-4-one derivatives can achieve favorable binding energies with target proteins, indicating strong potential for therapeutic development.

The structural analysis of hydrazono-thiazolidin-4-one derivatives has revealed important conformational preferences that influence biological activity. Nuclear magnetic resonance spectral data typically indicate that the hydrazone group assumes the E-configuration, which has been confirmed through bidimensional nuclear magnetic resonance and crystallographic studies. This preferred conformation appears to be crucial for optimal biological activity, as it positions key functional groups in orientations that facilitate productive interactions with target proteins. The double bond position involving specific carbon atoms in the structure has been identified as particularly important for maintaining the desired biological activity profile.

Table 1: Structural Features and Biological Activities of Key Thiazolidin-4-one Derivatives

Table 2: Pharmacological Properties of Hydrazone-Containing Compounds

Properties

IUPAC Name |

(2E)-5-benzyl-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-14-8-6-13(7-9-14)11-18-20-17-19-16(22)15(23-17)10-12-4-2-1-3-5-12/h1-9,11,15,21H,10H2,(H,19,20,22)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQWBLGRMTMRF-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with benzyl bromide to yield the final thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidinone derivatives.

Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Research has indicated that thiazolidinone derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition, which suggests potential use in developing new antibiotics .

Antioxidant Properties:

Studies have demonstrated that thiazolidinone derivatives can act as antioxidants. The compound's structure allows it to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . This property is particularly relevant in the formulation of dietary supplements and pharmaceuticals aimed at combating oxidative damage.

Anti-inflammatory Effects:

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of (E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one typically involves the condensation of thiazolidinone derivatives with hydrazones. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Material Science Applications

Polymeric Materials:

The incorporation of thiazolidinone derivatives into polymer matrices has been explored for creating novel materials with enhanced mechanical and thermal properties. These materials have potential applications in coatings and composites .

Nanotechnology:

Recent advancements have seen the use of thiazolidinone derivatives in nanotechnology, particularly in drug delivery systems. Their ability to form stable complexes with metal ions can be utilized to create nanocarriers for targeted drug delivery .

Case Studies

Mechanism of Action

The mechanism of action of (E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit enzymes and proteins involved in cell proliferation and inflammation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Substituent Diversity : Electron-withdrawing groups (e.g., Cl, F) and electron-donating groups (e.g., OMe, OH) are introduced at the benzylidene position to modulate electronic and steric properties .

- Synthetic Efficiency : Yields for fluorinated and chlorinated derivatives exceed 65%, while methoxy-substituted compounds require milder conditions (e.g., piperidine catalysis) .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data

Key Observations :

Key Observations :

Structure-Activity Relationships (SAR)

- Benzylidene Substituents: 4-OH (Target): Potential antioxidant activity via radical scavenging; may reduce cytotoxicity compared to halogenated analogues . 4-F/4-Cl (9a, 10a): Enhance antiproliferative activity by inducing apoptosis via ROS generation .

- Hydrazono Modifications: Pyridinyl (4l): Improves binding to kinase domains or DNA topoisomerases . Cyclopropylamino (2): Increases metabolic stability and selectivity for bacterial enzymes .

Biological Activity

(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their pharmacological potential, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The compound features a thiazolidinone core substituted with a benzyl group and a hydrazone moiety. Its molecular formula is CHNOS, indicating the presence of sulfur in the thiazolidinone ring.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. In one study, various 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones were synthesized and evaluated for their antimicrobial activity against several bacterial strains. The results indicated that compounds with electron-donating groups showed enhanced activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Reference Compound (e.g., Ampicillin) | Staphylococcus aureus | 22 |

| Reference Compound (e.g., Ampicillin) | Escherichia coli | 20 |

Anticancer Activity

The anticancer potential of thiazolidinone compounds has been extensively studied. A recent investigation highlighted that specific thiazolidinone derivatives induced apoptosis in cancer cell lines through intrinsic and extrinsic pathways. The compound demonstrated selective cytotoxicity against HeLa and K562 cells, with IC values ranging from 8.5 µM to 15 µM .

Table 2: Cytotoxicity of Thiazolidinone Derivatives

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| This compound | HeLa | 12 |

| This compound | K562 | 10 |

| Cisplatin (Reference Control) | HeLa | 21.5 |

| Cisplatin (Reference Control) | K562 | 18 |

The mechanism underlying the biological activities of thiazolidinones often involves the inhibition of key enzymes or pathways in microbial and cancerous cells. For instance, studies have shown that these compounds can inhibit protein tyrosine phosphatase (PTP1B), which is implicated in cancer progression . Molecular docking studies suggest that the hydrazone moiety plays a crucial role in binding to active sites of target proteins, enhancing the compound's efficacy.

Case Studies

- Anticancer Study : A study on a series of thiazolidinones demonstrated that derivatives similar to this compound exhibited potent cytotoxic effects against various cancer cell lines, outperforming standard chemotherapeutics in selectivity and potency .

- Antimicrobial Evaluation : Another case study focused on the synthesis and antimicrobial evaluation of thiazolidinone derivatives showed that modifications at the benzyl position significantly influenced antibacterial activity, highlighting structure-activity relationships essential for drug design .

Q & A

Q. How is X-ray crystallography applied to confirm molecular structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.